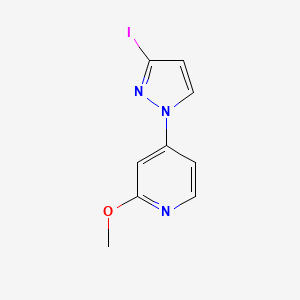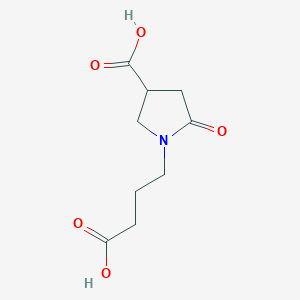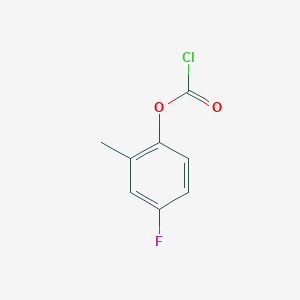
4-Fluoro-2-methylphenyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-methylphenyl chloroformate is an organofluorine compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 g/mol. This compound is used in various scientific experiments and has applications in organic synthesis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methylphenyl chloroformate typically involves the reaction of 4-fluoro-2-methylphenol with phosgene in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired chloroformate ester. The general reaction scheme is as follows:
4-Fluoro-2-methylphenol+Phosgene→4-Fluoro-2-methylphenyl chloroformate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle phosgene safely, as it is a highly toxic and reactive gas. The reaction is typically carried out in a closed system to prevent exposure to phosgene and to control the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methylphenyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water or moisture, this compound hydrolyzes to form 4-fluoro-2-methylphenol, hydrogen chloride, and carbon dioxide.
Common Reagents and Conditions
Amines: React with this compound to form carbamates.
Alcohols: React to form carbonates.
Thiols: React to form thiocarbonates.
Water: Causes hydrolysis to form 4-fluoro-2-methylphenol.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Thiocarbonates: Formed from the reaction with thiols.
4-Fluoro-2-methylphenol: Formed from hydrolysis.
Scientific Research Applications
4-Fluoro-2-methylphenyl chloroformate is used in various scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Pharmaceutical Research: Employed in the synthesis of potential drug candidates.
Biological Studies: Used in the modification of biomolecules for studying their functions and interactions.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methylphenyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives, such as carbamates, carbonates, and thiocarbonates, depending on the nucleophile involved. The hydrolysis of this compound produces 4-fluoro-2-methylphenol, hydrogen chloride, and carbon dioxide .
Comparison with Similar Compounds
4-Fluoro-2-methylphenyl chloroformate can be compared with other chloroformates, such as:
- Methyl chloroformate
- Ethyl chloroformate
- Phenyl chloroformate
Similarities
- All these compounds contain the chloroformate functional group.
- They undergo similar types of reactions, such as substitution and hydrolysis.
Uniqueness
Properties
IUPAC Name |
(4-fluoro-2-methylphenyl) carbonochloridate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-5-4-6(10)2-3-7(5)12-8(9)11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUKKOIBVLTCOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


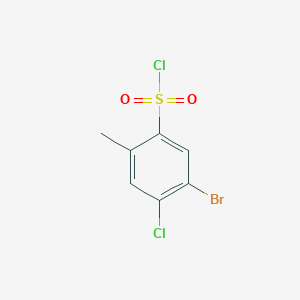
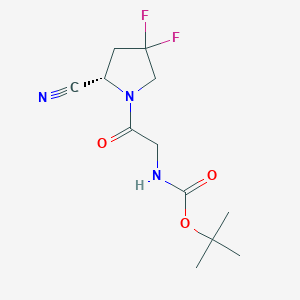
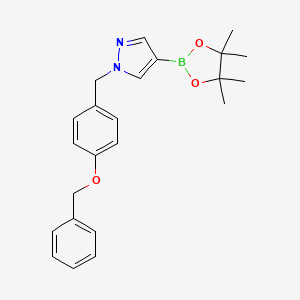
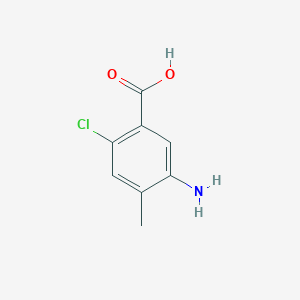
![7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride](/img/structure/B1380600.png)
![7-Bromo-5-methyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1380601.png)


![2-{4-[(Tert-butoxy)carbonyl]-2-oxopiperazin-1-yl}propanoic acid](/img/structure/B1380606.png)
